molecular formula C10H11BF3NO4S B6330781 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid;  95% CAS No. 2096339-19-2

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid; 95%

Cat. No. B6330781
CAS RN: 2096339-19-2
M. Wt: 309.07 g/mol
InChI Key: SYAZEHHNBCETRG-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with borate esters. In some cases, they can also be synthesized through the reaction of boron trichloride with Grignard or organolithium reagents .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trigonal planar geometry around the boron atom. The boron atom is typically sp2 hybridized, and the empty p-orbital can accept electrons from a Lewis base .


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. This property makes them useful in various chemical reactions, including Suzuki coupling, Chan-Lam coupling, and Liebeskind-Srogl coupling .

Scientific Research Applications

Role in Organic Synthesis and Drug Development

Phenylboronic acids and their derivatives play a crucial role in organic synthesis, including the development of pharmaceuticals. For example, compounds containing phenylboronic acid functionalities are utilized in cross-coupling reactions, a cornerstone technique in the synthesis of complex organic molecules. These reactions are pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials (Qiu et al., 2009). Moreover, the trifluoromethyl group is a common moiety in medicinal chemistry, enhancing the metabolic stability and bioavailability of therapeutic agents.

Environmental Degradation and Stability Studies

The trifluoromethyl group's presence in environmental pollutants and pharmaceuticals has led to studies on the stability and degradation pathways of such compounds. For instance, the degradation processes of nitisinone, a compound containing a trifluoromethyl group, were explored using advanced analytical techniques to understand its environmental fate and the stability of its degradation products (Barchańska et al., 2019).

Advanced Drug Delivery Systems

Phenylboronic acid derivatives have been investigated for their potential in creating advanced drug delivery systems. These systems can respond to physiological stimuli (such as pH or sugar levels) to release therapeutic agents in a controlled manner. For example, sugar-sensitive layer-by-layer films and microcapsules utilizing phenylboronic acid have been developed for the targeted delivery of insulin, offering a novel approach for diabetes treatment (Sato et al., 2011).

Environmental Contaminants Monitoring

Research on polyfluoroalkyl chemicals, which may contain trifluoromethyl groups, has focused on understanding their environmental persistence, potential for bioaccumulation, and methods for their removal. Such studies are critical for developing strategies to mitigate the impact of these persistent organic pollutants on ecosystems and human health (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of boronic acids in organic synthesis continues to be a vibrant area of research. Future directions may include the development of new synthetic methods involving boronic acids, as well as their application in the synthesis of complex organic molecules .

properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZEHHNBCETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid

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